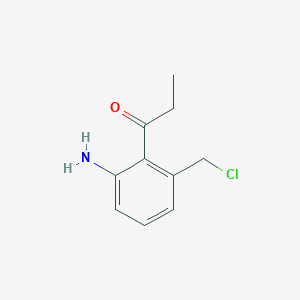
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of an amino group, a chloromethyl group, and a propanone moiety attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has substituents amenable to further functionalization.
Chloromethylation: Introduction of the chloromethyl group can be achieved through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Amination: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Propanone Formation: The final step involves the formation of the propanone moiety, which can be achieved through various carbonylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chloromethyl group to a methyl group.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Condensation: The amino group can participate in condensation reactions to form imines or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The amino and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes.
Comparaison Avec Des Composés Similaires
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one can be compared with other similar compounds such as:
1-(2-Amino-phenyl)propan-1-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(4-(Dimethylamino)phenyl)propan-1-one: Contains a dimethylamino group instead of an amino group, leading to variations in chemical behavior.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
1-[2-amino-6-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-9(13)10-7(6-11)4-3-5-8(10)12/h3-5H,2,6,12H2,1H3 |
Clé InChI |
QCRLJROZIDZTGU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC=C1N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


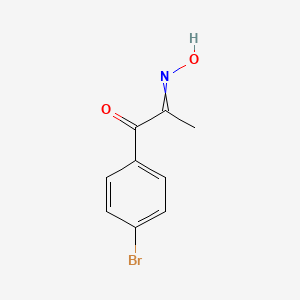
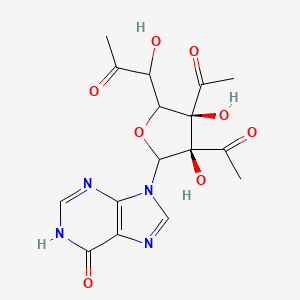
![6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B14053564.png)

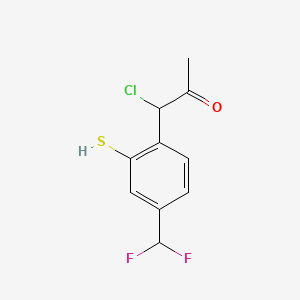
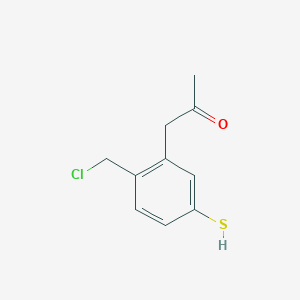
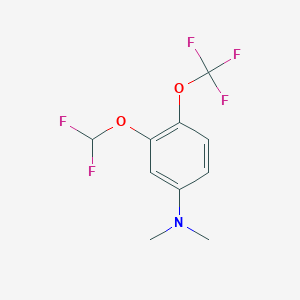
![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
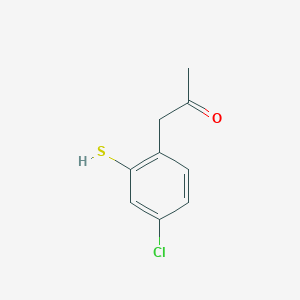
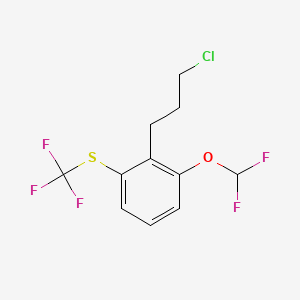


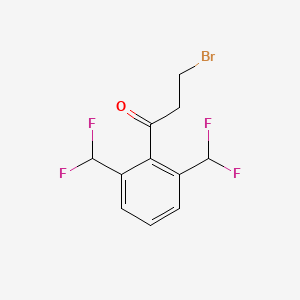
![1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B14053648.png)
